molecular formula C7H7FOS B1599198 1-Fluoro-4-(methylsulfinyl)benzene CAS No. 658-14-0

1-Fluoro-4-(methylsulfinyl)benzene

Cat. No. B1599198
CAS RN: 658-14-0
M. Wt: 158.2 g/mol
InChI Key: PQOHTVHAGPPTEE-UHFFFAOYSA-N
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Description

“1-Fluoro-4-(methylsulfinyl)benzene” is a chemical compound with the molecular formula C7H7FOS . It is also known by other names such as “Sulfone, p-fluorophenyl methyl”, “4-Fluorophenyl methyl sulfone”, and "1-fluoro-4-(methylsulphonyl)benzene" .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-(methylsulfinyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“1-Fluoro-4-(methylsulfinyl)benzene” has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 36.3 Ų and a complexity of 130 . Other properties such as solubility can be determined experimentally .

Scientific Research Applications

Solubility Properties

  • Solubility of 1-Fluoro-4-(methylsulfonyl)benzene has been extensively studied. It is soluble in various organic solvents like ethanol, ethyl acetate, acetone, toluene, and chloroform, with solubility decreasing in the order of chloroform > acetone > ethyl acetate > toluene > ethanol. This understanding is crucial for its application in chemical syntheses and formulations (Qian, Wang, & Chen, 2014).

Crystal Structure Analysis

  • The crystal structure of several compounds closely related to 1-Fluoro-4-(methylsulfinyl)benzene, such as 5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran, has been determined. This provides valuable insights into their molecular geometry and potential interactions in complex chemical systems (Choi, Seo, Son, & Lee, 2009).

Metabolic Fate and Physiological Disposition

  • The absorption, distribution, excretion, and metabolic fate of compounds like cis-5-fluro-2-methyl-1-(p-(methylsulfinyl)-benzylidenyl)-indene-3-acetic acid, which contain the 1-Fluoro-4-(methylsulfinyl) moiety, have been studied in various species. This research is critical for understanding the bioactivity and safety of pharmaceuticals containing this functional group (Hucker et al., 1973).

Fluorophore Development

  • Compounds like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, which share similarities with 1-Fluoro-4-(methylsulfinyl)benzene, have been utilized in the development of green fluorophores. These compounds exhibit high fluorescence emission, photostability, and are water-soluble, indicating potential applications in bioimaging and diagnostic assays (Beppu et al., 2015).

NMR Indicator Development

  • Fluorinated benzene compounds, like 1-fluoro-2,6-bis(methylene-iminodiacetate)benzene, have been employed as NMR indicators for protons and metal ions. This is indicative of potential applications in chemical sensing and analysis, given their sensitivity and selectivity (Plenio & Burth, 1994).

properties

IUPAC Name

1-fluoro-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHTVHAGPPTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415886
Record name 1-fluoro-4-methanesulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(methylsulfinyl)benzene

CAS RN

658-14-0
Record name 1-fluoro-4-methanesulfinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Amri, T Wirth - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones and of sulfoxides to N-cyanosulfoximines has been developed. In total, 69 …
Number of citations: 20 pubs.acs.org
Y Zhou, X Zhang, G Sheng, S Wang, M Chen… - Nature …, 2023 - nature.com
Riemann surfaces inspired chemists to design and synthesize such multidimensional curved carbon architectures. It has been predicted that carbon nanosolenoid materials with …
Number of citations: 8 www.nature.com
T Jia - 2015 - search.proquest.com
Transition metal catalyzed CC bond and CS bond forming reactions offer a new opportunity to construct sulfur-containing compounds. However, preparation of sulfoxides through this …
Number of citations: 5 search.proquest.com
Z Xiong, H Nie, S Zhang, M Hu, C Qin… - The Journal of …, 2023 - ACS Publications
An inexpensive electrochemical induction system was used for the efficient reductive defunctionalization of sulfoximines through a radical pathway. This practical and robust strategy …
Number of citations: 4 pubs.acs.org
TD Schwochert - 2020 - search.proquest.com
The engineering of enzyme and peptide catalysts with new functions is of increasing importance due to their broad utility in areas such as chemical synthesis and biotechnology. A …
Number of citations: 2 search.proquest.com
YL Hu, D Fang, R Xing - RSC Advances, 2014 - pubs.rsc.org
A simple, efficient, and eco-friendly procedure for aerobic oxidation of sulfides catalyzed by Mn(OAc)2/[C12mim][NO3] has been developed. The reactions afford the target products in …
Number of citations: 16 pubs.rsc.org

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